5-Fluoro-2-methylbenzo[b]thiophene
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Overview
Description
5-Fluoro-2-methyl-1-benzothiophene: is a heterocyclic aromatic compound that contains both sulfur and fluorine atoms within its structure. This compound is part of the benzothiophene family, which is known for its diverse applications in medicinal chemistry, material science, and organic synthesis. The presence of the fluorine atom in the benzothiophene ring enhances its chemical stability and biological activity, making it a valuable compound for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro-2-methyl-1-benzothiophene typically involves the introduction of a fluorine atom into the benzothiophene ring. One common method is the electrophilic fluorination of 2-methyl-1-benzothiophene using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under mild conditions to achieve high yields.
Industrial Production Methods: In an industrial setting, the production of 5-fluoro-2-methyl-1-benzothiophene may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-2-methyl-1-benzothiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzothiophene ring. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride, and ethanol.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), and nucleophiles (amines, thiols).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced benzothiophene derivatives.
Substitution: Halogenated benzothiophenes, alkylated benzothiophenes, aminated benzothiophenes.
Scientific Research Applications
Chemistry: 5-Fluoro-2-methyl-1-benzothiophene is used as a building block in organic synthesis to create more complex molecules
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its fluorinated structure can enhance binding affinity and selectivity towards biological targets, making it a candidate for drug discovery and development.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may serve as a lead compound for developing new drugs targeting specific diseases, such as cancer, inflammation, and infectious diseases.
Industry: In the industrial sector, 5-fluoro-2-methyl-1-benzothiophene is used in the production of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 5-fluoro-2-methyl-1-benzothiophene depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target protein. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of ion channel function.
Comparison with Similar Compounds
2-Methyl-1-benzothiophene: Lacks the fluorine atom, resulting in different chemical and biological properties.
5-Chloro-2-methyl-1-benzothiophene: Contains a chlorine atom instead of fluorine, which may affect its reactivity and biological activity.
5-Bromo-2-methyl-1-benzothiophene:
Uniqueness: The presence of the fluorine atom in 5-fluoro-2-methyl-1-benzothiophene distinguishes it from other benzothiophene derivatives. Fluorine’s high electronegativity and small size can significantly influence the compound’s chemical stability, reactivity, and biological activity. This makes 5-fluoro-2-methyl-1-benzothiophene a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C9H7FS |
---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
5-fluoro-2-methyl-1-benzothiophene |
InChI |
InChI=1S/C9H7FS/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-5H,1H3 |
InChI Key |
FAVZUSYZFCINCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(S1)C=CC(=C2)F |
Origin of Product |
United States |
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